molecular formula C7H9N3O2 B018534 N1-Methyl-4-nitrobenzene-1,2-diamine CAS No. 41939-61-1

N1-Methyl-4-nitrobenzene-1,2-diamine

Cat. No. B018534
CAS RN: 41939-61-1
M. Wt: 167.17 g/mol
InChI Key: MNIKERWISBANET-UHFFFAOYSA-N
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Patent
US06114532

Procedure details

12.5 g (0.079 mol) of 2-fluoro-5-nitroaniline and 100 ml methylamine (40% in water) are stirred for 48 hours at ambient temperature. The precipitated product is diluted with water, suction filtered, washed and dried.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4].[CH3:12][NH2:13]>O>[CH3:12][NH:13][C:2]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
FC1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
CNC1=C(N)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.